3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine with an appropriate indole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties. The combination of the indole moiety with the highly fluorinated phenyl group enhances its potential for various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H8F7N3 |
---|---|
Molecular Weight |
375.24 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-N-[(Z)-1H-indol-3-ylmethylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H8F7N3/c17-11-10(16(21,22)23)12(18)14(20)15(13(11)19)26-25-6-7-5-24-9-4-2-1-3-8(7)9/h1-6,24,26H/b25-6- |
InChI Key |
FUWNJKLHICLIPY-HGBQSQDTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.